3-Hexanone, 5-hydroxy-2-methyl-
Description
General Context of Alpha-Hydroxy Ketones (Acyloins) and Related Aliphatic Compounds
Hydroxy ketones, or ketols, are organic compounds that contain both a ketone functional group (>C=O) and a hydroxyl functional group (-OH). wikipedia.org Their classification is based on the relative position of these two groups. Alpha-hydroxy ketones, also known as acyloins, are characterized by having the hydroxyl group on the carbon atom immediately adjacent to the ketone's carbonyl group (the α-carbon). wikipedia.orgucla.edu The general structure of an alpha-hydroxy ketone is R-C(=O)-CH(OH)-R'. wikipedia.org
These compounds are notable in organic chemistry and are involved in various chemical reactions. For instance, they can be synthesized through methods like the acyloin condensation of esters or the benzoin (B196080) condensation of aldehydes. wikipedia.orgyoutube.com Alpha-hydroxy ketones can be oxidized to form diones and reduced to form diols. wikipedia.org Their ability to give a positive result in Tollens' and Fehling's tests is a characteristic chemical property. wikipedia.org
Beta-hydroxy ketones, on the other hand, have the hydroxyl group on the beta-carbon, two atoms away from the carbonyl group. wikipedia.org These are typically formed through aldol (B89426) reactions. wikipedia.org
Nomenclature and Isomeric Considerations: 3-Hexanone, 5-hydroxy-2-methyl- and its Structural Relatives
The nomenclature and isomeric forms of 3-Hexanone, 5-hydroxy-2-methyl- are crucial for understanding its chemical identity and distinguishing it from related compounds.
The systematic IUPAC name for 3-Hexanone, 5-hydroxy-2-methyl- is 5-hydroxy-2-methylhexan-3-one . nih.gov This name is derived by identifying the longest carbon chain containing the principal functional group (the ketone), which is a hexane (B92381) chain. The ketone is at position 3, the hydroxyl group at position 5, and the methyl group at position 2.
A closely related isomer is 3-hydroxy-5-methyl-2-hexanone (B67359) . thegoodscentscompany.comparchem.com In this molecule, the ketone group is at the second carbon and the hydroxyl group is at the third carbon, making it an alpha-hydroxy ketone.
3-Hexanone, 5-hydroxy-2-methyl- (or 5-hydroxy-2-methylhexan-3-one) is a beta-hydroxy ketone because the hydroxyl group at C5 is on the beta-carbon relative to the carbonyl group at C3.
Its isomer, 2-hydroxy-5-methyl-3-hexanone (B12690846) , is an alpha-hydroxy ketone, with the hydroxyl group at C2 and the ketone at C3. nist.govuni.lu This structural difference in the placement of the functional groups leads to different chemical properties and reactivity. For instance, 2-hydroxy-5-methyl-3-hexanone, being an alpha-hydroxy ketone, would be expected to give a positive Fehling's test, a characteristic not typically seen in beta-hydroxy ketones. wikipedia.org
Another isomer, 3-hydroxy-5-methyl-2-hexanone , is also an alpha-hydroxy ketone. thegoodscentscompany.com Research has been conducted on the synthesis of mixtures of 2-hydroxy-5-methyl-3-hexanone and 3-hydroxy-5-methyl-2-hexanone. thegoodscentscompany.comgoogle.com The synthesis of specific stereoisomers of 3-hydroxy-5-methyl-2-hexanone has also been a subject of study. researchgate.net
The table below summarizes the key identifiers for these related compounds:
| Property | 3-Hexanone, 5-hydroxy-2-methyl- | 2-hydroxy-5-methyl-3-hexanone | 3-hydroxy-5-methyl-2-hexanone |
| Systematic IUPAC Name | 5-hydroxy-2-methylhexan-3-one nih.gov | 2-hydroxy-5-methylhexan-3-one uni.lu | 3-hydroxy-5-methylhexan-2-one thegoodscentscompany.com |
| Molecular Formula | C7H14O2 nist.gov | C7H14O2 nist.gov | C7H14O2 |
| Molecular Weight | 130.1849 g/mol nist.gov | 130.1849 g/mol nist.gov | 130.18 g/mol |
| CAS Registry Number | 59357-07-2 nist.gov | 246511-74-0 thegoodscentscompany.com | 163038-04-8 thegoodscentscompany.com |
| PubChem CID | 536853 nih.gov | 10920542 nih.gov | 11815386 nih.gov |
| Classification | Beta-hydroxy ketone | Alpha-hydroxy ketone (Acyloin) | Alpha-hydroxy ketone (Acyloin) |
Properties
CAS No. |
59357-07-2 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-hydroxy-2-methylhexan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5-6,8H,4H2,1-3H3 |
InChI Key |
SULIZEHAPZEYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Hexanone, 5 Hydroxy 2 Methyl
Conventional Organic Synthesis Routes
Conventional organic synthesis provides foundational methods for the preparation of 3-Hexanone, 5-hydroxy-2-methyl- and its derivatives. These methods often involve well-established reaction types such as condensation reactions and functional group manipulations.
Strategies Involving Condensation Reactions and Functional Group Manipulations
The synthesis of the isomeric compound, 2-hydroxy-5-methyl-3-hexanone (B12690846), has been achieved through a multi-step process starting from isovaleraldehyde (B47997) and ethylmagnesium bromide via a Grignard reaction, followed by oxidation. researchgate.net The resulting 5-methyl-3-hexanone can then be deprotonated and reacted with chlorotrimethylsilane (B32843) to form a silyl (B83357) enol ether, which upon oxidation with m-chloroperoxybenzoic acid (MCPBA) yields the final product. researchgate.net Another approach involves the condensation of acetone (B3395972) with isobutyraldehyde (B47883) to produce 5-methyl-2-hexanone (B1664664), which can serve as a precursor. chemicalbook.com A patented method describes the synthesis of a mixture of 2-hydroxy-5-methyl-hexan-3-one and 3-hydroxy-5-methyl-hexan-2-one starting from 5-methyl-2-hexanone. google.com This process involves chlorination with sulfuryl chloride, followed by reaction with a weak alkaline solution. google.com
Functional group manipulations are also key. For instance, a racemic mixture of 2-hydroxy-5-methyl-3-hexanone was synthesized from 5-methyl-2-hexanone through chlorination, nucleophilic substitution, and subsequent hydrolysis. researchgate.net
Derivatization Approaches: Synthesis of Oximes and Hydrazones of 3-hydroxyimino-5-methyl-2-hexanone
The derivatization of related ketones is a significant area of study. For example, 3-hydroxyimino-5-methyl-2-hexanone (HIMH), an oxime, has been synthesized by reacting 1-pentyl nitrite (B80452) with 5-methyl-2-hexanone under acidic conditions. nih.gov This oxime can be further treated with hydroxylamine (B1172632) hydrochloride to produce 5-methyl-2,3-hexanedione (B78870) dioxime. nih.gov The synthesis of 5-methyl-2-hexanone oxime is typically achieved through the reaction of 5-methyl-2-hexanone with hydroxylamine, often in the presence of an acid catalyst.
Stereoselective and Asymmetric Synthesis
The presence of a chiral center in 3-Hexanone, 5-hydroxy-2-methyl- makes its stereoselective and asymmetric synthesis a critical area of research, enabling the preparation of specific enantiomers.
Enantioselective Preparation via Chiral Catalysis (e.g., Sharpless Dihydroxylation, Shi's Asymmetric Epoxidation)
Enantioselective synthesis of the related isomer, 2-hydroxy-5-methyl-3-hexanone, has been successfully accomplished using powerful asymmetric oxidation methods. researchgate.net One such method is the Sharpless asymmetric dihydroxylation, a reliable technique for creating chiral vicinal diols from alkenes using osmium tetroxide and a chiral quinine (B1679958) ligand. wikipedia.orgmdpi.comencyclopedia.pubnih.gov In the synthesis of (S)-3-hydroxy-5-methyl-2-hexanone, the silyl enol ether of 5-methyl-2-hexanone was oxidized using AD-mix-α, yielding the product with a 68.6% enantiomeric excess (ee). researchgate.net Conversely, using AD-mix-β resulted in (R)-3-hydroxy-5-methyl-2-hexanone with a 77.2% ee. researchgate.net
Another key strategy is Shi's asymmetric epoxidation, which utilizes a fructose-derived organocatalyst and an oxidant like Oxone to produce epoxides from alkenes. sigmaaldrich.comorganic-chemistry.org This method was employed in the synthesis of (S)-2-hydroxy-5-methyl-3-hexanone from an E/Z mixture of a silyl enol ether, achieving a 72.8% ee. researchgate.net A catalyst derived from D-fructose yielded the (R)-enantiomer with a 74.6% ee, while a catalyst from L-fructose produced the (S)-enantiomer with a 72.8% ee. researchgate.net
Influence of Substrate Structure and Reaction Conditions on Stereoselectivity and Enantiomeric Excess
The stereochemical outcome of asymmetric reactions is highly dependent on both the structure of the substrate and the specific reaction conditions employed. The enantiomeric excess (ee), a measure of the purity of a chiral sample, is a key metric in evaluating the success of these syntheses. libretexts.orgslideshare.net
In the Sharpless asymmetric dihydroxylation of the silyl enol ether of 5-methyl-3-hexanone, the choice of the chiral ligand in the AD-mix dictates the resulting enantiomer. researchgate.netresearchgate.net AD-mix-β, containing the (DHQD)2PHAL ligand, produced (R)-2-hydroxy-5-methyl-3-hexanone with a 75.6% ee and a 76.9% yield. researchgate.netresearchgate.net In contrast, AD-mix-α, with the (DHQ)2PHAL ligand, gave a lower yield (69.2%) and a significantly reduced enantiomeric excess (15.7%). researchgate.net
Similarly, in Shi's asymmetric epoxidation, the chirality of the fructose-derived catalyst determines the enantiomer of the product. researchgate.net The solvent can also play a crucial role in influencing enantiomeric excess by favoring specific molecular conformations of the transition state. rsc.org
Table 1: Comparison of Asymmetric Synthesis Methods for Hydroxy-methyl-hexanones
| Method | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Sharpless Dihydroxylation | silyl enol ether of 5-methyl-2-hexanone | AD-mix-α | (S)-3-hydroxy-5-methyl-2-hexanone | 71.8 | 68.6 |
| Sharpless Dihydroxylation | silyl enol ether of 5-methyl-2-hexanone | AD-mix-β | (R)-3-hydroxy-5-methyl-2-hexanone | 76.9 | 77.2 |
| Sharpless Dihydroxylation | silyl enol ether of 5-methyl-3-hexanone | AD-mix-β | (R)-2-hydroxy-5-methyl-3-hexanone | 76.9 | 75.6 |
| Sharpless Dihydroxylation | silyl enol ether of 5-methyl-3-hexanone | AD-mix-α | (R)-2-hydroxy-5-methyl-3-hexanone | 69.2 | 15.7 |
| Shi's Asymmetric Epoxidation | silyl enol ether of 5-methyl-3-hexanone | D-fructose derived catalyst | (R)-2-hydroxy-5-methyl-3-hexanone | 54 | 74.6 |
| Shi's Asymmetric Epoxidation | silyl enol ether of 5-methyl-3-hexanone | L-fructose derived catalyst | (S)-2-hydroxy-5-methyl-3-hexanone | 50 | 72.8 |
Biocatalytic and Enzymatic Synthesis Pathways
Biocatalysis offers an alternative, often more selective and sustainable, approach to the synthesis of chiral molecules. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. nih.gov
The enzymatic synthesis of 2-hydroxy-5-methyl-3-hexanone and its isomer, 3-hydroxy-5-methyl-2-hexanone (B67359), has been demonstrated using pyruvate (B1213749) decarboxylase. researchgate.net The reaction of acetaldehyde (B116499) with α-ketoisocaproic acid primarily yields 2-hydroxy-5-methyl-3-hexanone, whereas the reaction between isovaleraldehyde and pyruvic acid mainly produces 3-hydroxy-5-methyl-2-hexanone. researchgate.net
Furthermore, the biocatalytic reduction of 5-methyl-2,3-hexanedione has been achieved using the enzyme butanediol (B1596017) dehydrogenase from Bacillus clausii. rsc.org This reaction predominantly forms (R)-5-methyl-3-hydroxy-2-hexanone with only minor amounts of 5-methyl-2-hydroxy-3-hexanone. rsc.org Whole-cell biocatalysis using Saccharomyces cerevisiae has also been investigated for the production of (5S)-hydroxy-2-hexanone from 2,5-hexanedione (B30556) with high enantioselectivity. rsc.org
Enzyme-Mediated Transformations (e.g., Pyruvate Decarboxylase Catalysis, Bacillus enzyme systems)
The synthesis of 3-hydroxy-5-methyl-2-hexanone has benefited significantly from enzyme-mediated transformations, which offer high stereocontrol under mild reaction conditions. A notable example involves the use of enzyme systems from Bacillus species.
One specific and effective method is the enzymatic reduction of 5-methyl-2,3-hexanedione utilizing butanediol dehydrogenase from Bacillus clausii (BcBDH). This process demonstrates excellent conversion rates. In a typical reaction setup, the substrate, 5-methyl-2,3-hexanedione, is converted in the presence of BcBDH and a cofactor regeneration system, such as formate (B1220265) dehydrogenase (FDH). This system efficiently regenerates the necessary NADH cofactor, driving the reaction towards the desired product. The reaction, conducted at 30°C over 48 hours, can achieve a 98% conversion to (R,R)-3-hydroxy-5-methyl-2-hexanone.
Another approach involves the Sharpless asymmetric dihydroxylation. The silyl enol ether of 5-methyl-2-hexanone, specifically 4-dimethyl-1-pentenyl trimethylsilyl (B98337) ether, can be oxidized using AD-mix-β to produce (R)-3-hydroxy-5-methyl-2-hexanone. researchgate.net This method results in a 76.9% yield with an enantiomeric excess (ee) of 77.2%. researchgate.net Conversely, using AD-mix-α yields the (S)-enantiomer in 71.8% yield with a lower enantiomeric excess of 68.6%. researchgate.net
Below is a data table summarizing the key aspects of the enzyme-mediated transformation using Bacillus clausii butanediol dehydrogenase.
| Parameter | Details |
| Enzyme | Bacillus clausii butanediol dehydrogenase (BcBDH) |
| Substrate | 200 mM 5-methyl-2,3-hexanedione |
| Cofactor Regeneration | 0.8 U/mL formate dehydrogenase (FDH), 600 mM sodium formate |
| Cofactor | 0.3 mM NADH |
| Solvent | 10% methanol (B129727) in MES-NaOH buffer (pH 6.8) |
| Temperature | 30°C |
| Reaction Time | 48 hours |
| Product | (R,R)-3-hydroxy-5-methyl-2-hexanone |
| Conversion Rate | 98% |
Optimization of Biocatalytic Processes for High Selectivity and Conversion Rates for Specific Isomers
A key challenge in the synthesis of hydroxyketones is achieving high chemoselectivity, particularly when the substrate can be further reduced to a diol. For instance, in the related synthesis of (5S)-hydroxy-2-hexanone from 2,5-hexanedione, whole-cell biocatalysts like Saccharomyces cerevisiae have shown superior chemoselectivity compared to isolated enzymes such as alcohol dehydrogenase (ADH-T). nih.gov The use of S. cerevisiae L13 whole cells resulted in an 85% yield of the desired (S)-hydroxyketone, which was 21% higher than that obtained with ADH-T. nih.gov This improvement is attributed to the different reaction rates for the initial monoreduction and the subsequent reduction to the diol. nih.gov
For 3-hydroxy-5-methyl-2-hexanone, process optimization is demonstrated in the Sharpless asymmetric dihydroxylation method. The choice of the AD-mix reagent directly influences the stereochemical outcome and the enantiomeric excess of the product. researchgate.net The use of AD-mix-β leads to the (R)-enantiomer with a higher yield and enantiomeric excess compared to the (S)-enantiomer produced with AD-mix-α. researchgate.net This highlights how catalyst selection is a critical optimization parameter for targeting specific isomers.
The following table compares different biocatalytic approaches for producing specific isomers of 3-hydroxy-5-methyl-2-hexanone, illustrating the impact of the chosen method on yield and enantioselectivity.
| Method/Catalyst | Substrate | Product Isomer | Yield | Enantiomeric Excess (ee) |
| Sharpless AD (AD-mix-β) researchgate.net | 4-dimethyl-1-pentenyl trimethylsilyl ether | (R)-3-hydroxy-5-methyl-2-hexanone | 76.9% | 77.2% |
| Sharpless AD (AD-mix-α) researchgate.net | 4-dimethyl-1-pentenyl trimethylsilyl ether | (S)-3-hydroxy-5-methyl-2-hexanone | 71.8% | 68.6% |
| Bacillus clausii BDH | 5-methyl-2,3-hexanedione | (R,R)-3-hydroxy-5-methyl-2-hexanone | 98% (Conversion) | Not specified |
Elucidation of Biological Activity and Mechanistic Studies of 3 Hexanone, 5 Hydroxy 2 Methyl and Its Derivatives
Antimicrobial Spectrum and Potency
Investigations into the antimicrobial effects of compounds structurally related to 3-Hexanone, 5-hydroxy-2-methyl- have demonstrated a range of activities against various microorganisms. These studies, primarily focused on derivatives, provide insight into the potential antimicrobial applications of this class of compounds.
Activity Against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis)
A notable study has highlighted the potential of a derivative of 3-Hexanone, 5-hydroxy-2-methyl- as a selective inhibitor of Mycobacterium tuberculosis. Research on the oxime derivative, 3-hydroxyimino-5-methyl-2-hexanone (HIMH), and its subsequent dioxime derivative, 5-methyl-2,3-hexanedione (B78870) dioxime (H2MHDDO), revealed significant biological activity. nih.gov
A preliminary screening of these compounds demonstrated that they are selective growth inhibitors of M. tuberculosis in particular. nih.gov This finding suggests that the core structure of 5-methyl-2-hexanone (B1664664), from which the target compound is derived, can be chemically modified to produce potent and selective anti-tuberculosis agents. The study confirmed the structures of these derivatives using physicochemical and spectral data. nih.gov
| Compound | Target Organism | Activity |
| 3-hydroxyimino-5-methyl-2-hexanone (HIMH) | Mycobacterium tuberculosis | Selective growth inhibitor nih.gov |
| 5-methyl-2,3-hexanedione dioxime (H2MHDDO) | Mycobacterium tuberculosis | Selective growth inhibitor nih.gov |
Evaluation Against Fungal and Other Microbial Species (e.g., S. aureus, S. typhi, C. albicans, A. niger, S. cerevisiae)
Direct studies on the antimicrobial activity of 3-Hexanone, 5-hydroxy-2-methyl- against Staphylococcus aureus, Salmonella typhi, Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae are not extensively available in the current scientific literature. However, research on related compounds and derivatives of other ketones provides context for potential activity.
For instance, a study on a novel β-diketone ligand, 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione, and its Cu(II) complex showed antibacterial activity against Bacillus subtilis and Escherichia coli. However, the ligand itself did not exhibit antifungal activity against Aspergillus niger. orientjchem.org Another study on a 2(5H)-furanone derivative demonstrated specific antibacterial activity against Gram-positive bacteria, including S. aureus. nih.gov
Furthermore, research into the antifungal properties of other hydroxy-ketone derivatives has shown promise. For example, a synthesized 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide was effective against Candida albicans and Candida tropicalis. nih.gov While these findings are for structurally different molecules, they underscore the potential for antimicrobial activity within this broad class of compounds.
There is currently no direct evidence to report on the specific activity of 3-Hexanone, 5-hydroxy-2-methyl- against S. aureus, S. typhi, C. albicans, A. niger, or S. cerevisiae.
Role in Inter-species Chemical Communication and Chemoecology
While direct evidence for the role of 3-Hexanone, 5-hydroxy-2-methyl- as a semiochemical is lacking, compelling research on its isomer, 2-hydroxy-5-methyl-3-hexanone (B12690846), demonstrates the importance of this structural motif in plant-pollinator interactions.
Function as a Semiochemical in Plant-Pollinator Interactions
The positional isomer, 2-hydroxy-5-methyl-3-hexanone, has been identified as a key floral scent component of the Brazilian arid-land plant Taccarum ulei. This compound, along with dihydro-β-ionone, constitutes over 96% of the total floral scent emitted by the plant's thermogenic (heat-producing) inflorescences. orientjchem.org These floral volatiles play a crucial role in attracting specific pollinators.
The primary pollinators of Taccarum ulei are night-active scarab beetles of the species Cyclocephala celata and C. cearae. The emission of 2-hydroxy-5-methyl-3-hexanone serves as a specific chemical cue, guiding these beetles to the flowers for pollination. orientjchem.org This indicates a highly specialized plant-pollinator relationship mediated by this unusual aliphatic acyloin.
Investigation of Behavioral Responses Elicited by Stereoisomers
Behavioral studies have confirmed the function of 2-hydroxy-5-methyl-3-hexanone as an attractant for its beetle pollinators. Both field and cage-based experiments have shown that male and female Cyclocephala celata and C. cearae are attracted to traps baited with a synthetic mixture of 2-hydroxy-5-methyl-3-hexanone and dihydro-β-ionone. orientjchem.org
Significantly, the beetles also exhibited a positive response to (S)-2-hydroxy-5-methyl-3-hexanone when presented alone, identifying it as a specific attractive signal. orientjchem.org This highlights the stereo-specificity of the insect's olfactory response, where a particular enantiomer of the compound is sufficient to elicit a behavioral reaction. This finding underscores the sophistication of chemical communication in this ecosystem and suggests that the specific stereochemistry of such compounds is critical to their biological function.
| Compound | Organism | Role | Behavioral Response |
| (S)-2-hydroxy-5-methyl-3-hexanone | Taccarum ulei (plant) | Floral scent component orientjchem.org | - |
| (S)-2-hydroxy-5-methyl-3-hexanone | Cyclocephala celata (beetle) | Semiochemical (attractant) orientjchem.org | Attraction to source orientjchem.org |
| (S)-2-hydroxy-5-methyl-3-hexanone | Cyclocephala cearae (beetle) | Semiochemical (attractant) orientjchem.org | Attraction to source orientjchem.org |
Natural Occurrence, Biosynthesis, and Ecological Significance
Detection and Quantification in Natural Products
Presence in Floral Nectars and Honeys
Solid Phase Microextraction (SPME) Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been instrumental in identifying 5-hydroxy-2-methyl-3-hexanone in the volatile fractions of various honeys. Notably, it has been consistently detected in Spanish Eucalyptus honeys, derived mainly from Eucalyptus globulus and Eucalyptus camaldulensis. researchgate.net Studies have revealed its presence in all tested samples of this honey type, suggesting a strong association. researchgate.net Further research has confirmed its occurrence in Eucalyptus honeys from other regions as well, including Australia and Italy. yidu.edu.cn
The concentration of 5-hydroxy-2-methyl-3-hexanone, along with its isomer 3-hydroxy-5-methyl-2-hexanone (B67359), can be significant. In some eucalyptus honey samples, these two compounds have been found in average amounts of 101 and 317 mg/kg, respectively. researchgate.net
Occurrence in Animal Secretions or Products
Beyond the plant kingdom, 5-hydroxy-2-methyl-3-hexanone has also been identified in animal products. Specifically, its isomer, 3-hydroxy-5-methyl-2-hexanone, has been found in water buffalo milk. google.com
Contribution to Aromatic Profiles and Sensory Perception
The presence of 5-hydroxy-2-methyl-3-hexanone and its isomers contributes to the unique aromatic profiles of the products in which they are found. In water buffalo milk, the aroma of 3-hydroxy-5-methyl-2-hexanone, as determined by GC-sniffing, was described as being similar to melted cheese. google.comparchem.comflavscents.com Interestingly, mixtures of 2-hydroxy-5-methyl-3-hexanone (B12690846) and 3-hydroxy-5-methyl-2-hexanone are reported to possess a green, pungent, roasted, and cocoa-like taste. google.com These compounds can impart a pungent, cocoa-like note, similar to isovaleraldehyde (B47997), to products with a roasted brown flavor, such as chocolate and cocoa. google.com A mixture of these isomers is also noted to have a sweet chocolate odor. flavscents.com
Proposed Biosynthetic Pathways in Biological Systems
The formation of 5-hydroxy-2-methyl-3-hexanone in biological systems is believed to occur through enzymatic synthesis. Research suggests that these acyloins are synthesized from an oxo acid and an aldehyde. researchgate.net Specifically, the reaction of acetaldehyde (B116499) with α-ketoisocaproic acid, catalyzed by yeast pyruvate (B1213749) decarboxylase, produces 2-hydroxy-5-methyl-3-hexanone as the major product. researchgate.netresearchgate.net Conversely, the reaction of isovaleraldehyde and pyruvic acid yields 3-hydroxy-5-methyl-2-hexanone as the main component. researchgate.netresearchgate.net
Ecological and Chemoecological Implications
Identification as Botanical Markers for Specific Natural Products
Due to its consistent and characteristic presence, 5-hydroxy-2-methyl-3-hexanone, along with its isomer, has been proposed as a reliable botanical marker for eucalyptus honey. researchgate.netyidu.edu.cnresearchgate.netresearchgate.net The fact that these compounds were not detected in 165 other honey samples from 19 different floral origins strengthens their candidacy as specific markers for this type of honey. researchgate.net Their exclusive occurrence in eucalyptus honey suggests a direct link to the nectar source and the metabolic processes of the Eucalyptus plant. researchgate.net
Significance in Floral Scent Composition and Pollinator Attraction
The floral scents of Eucalyptus species are complex mixtures, predominantly composed of terpenoids such as α-pinene, β-pinene, and 1,8-cineole. researchgate.netnih.gov These compounds are well-known for their role in attracting a diverse range of pollinators, including bees and other insects. uppercampaspelandcare.org.au The presence of 5-hydroxy-2-methyl-3-hexanone and its isomers within the nectar suggests they may act in concert with these more abundant volatiles, potentially contributing to the unique scent signature of Eucalyptus flowers. This unique chemical bouquet helps pollinators to identify a valuable food source.
Although studies directly analyzing the presence of 5-hydroxy-2-methyl-3-hexanone in the floral headspace of Eucalyptus are scarce, the consistent detection of its isomers in eucalyptus honey from various geographical locations underscores their intimate connection with the plant. One study which analyzed 16 compounds in chestnut flower extracts found 13 of them also present in the corresponding honey, indicating a direct transfer from flower to honey. researchgate.net This lends credence to the hypothesis that the hydroxyketones found in eucalyptus honey originate from the nectar of the flowers.
Further research, including electroantennography (EAG) and behavioral assays with key pollinators of Eucalyptus, would be necessary to definitively elucidate the specific role of 3-Hexanone, 5-hydroxy-2-methyl- in pollinator attraction. Such studies would help determine if this compound acts as a primary attractant, a synergistic component of the floral bouquet, or a close-range cue for nectar quality.
Table 1: Identified Volatile Compounds in Eucalyptus Species Relevant to Pollinator Attraction
| Compound Name | Chemical Class | Plant Part | Potential Role in Pollination |
| α-Pinene | Monoterpene | Flowers, Leaves | Attractant for various insects |
| β-Pinene | Monoterpene | Flowers, Leaves | Component of floral scent |
| 1,8-Cineole (Eucalyptol) | Monoterpenoid | Flowers, Leaves | Characteristic scent, potential attractant/deterrent |
| Aromadendrene | Sesquiterpene | Flowers, Leaves | Component of floral scent |
| Globulol | Sesquiterpenoid | Flowers, Leaves | Component of floral scent |
| α-Phellandrene | Monoterpene | Flowers, Leaves | Component of floral scent |
This table is generated based on data from multiple sources analyzing Eucalyptus volatiles and general knowledge of pollinator attraction.
Advanced Analytical Chemistry Techniques for Characterization and Detection
Spectroscopic Methods for Structural Assignment
Spectroscopic techniques are indispensable for the structural elucidation of 5-hydroxy-2-methyl-3-hexanone, providing detailed information about its atomic composition and bonding arrangement. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are two of the most powerful and commonly used methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, 4-hydroxy-5-methyl-2-hexanone, distinct peaks correspond to the different types of protons within the molecule. chegg.com For 5-hydroxy-2-methyl-3-hexanone, specific chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra would confirm the connectivity of the methyl, isopropyl, and hydroxy-substituted ethyl groups around the central ketone carbonyl. nih.govrsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-hydroxy-2-methyl-3-hexanone would exhibit characteristic absorption bands. A strong, sharp peak would be expected around 1708-1715 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. A broad band in the region of 3400-3200 cm⁻¹ would indicate the presence of the O-H (hydroxyl) group. nih.govrsc.org
Table 1: Predicted Spectroscopic Data for 5-hydroxy-2-methyl-3-hexanone
| Technique | Functional Group | Expected Chemical Shift / Absorption Frequency |
| ¹H NMR | -CH(OH) | ~3.6-4.0 ppm |
| ¹H NMR | -C(O)CH₂- | ~2.5-2.8 ppm |
| ¹H NMR | -CH(CH₃)₂ | ~2.4-2.7 ppm (methine), ~1.0-1.2 ppm (methyls) |
| ¹³C NMR | C=O (Ketone) | ~210-215 ppm |
| ¹³C NMR | C-OH | ~65-70 ppm |
| IR Spectroscopy | O-H (Alcohol) | 3400-3200 cm⁻¹ (broad) |
| IR Spectroscopy | C=O (Ketone) | 1715-1700 cm⁻¹ (strong) |
Chromatographic Techniques for Separation and Identification
Chromatographic methods are essential for separating 5-hydroxy-2-methyl-3-hexanone from complex matrices, such as in food and beverage samples, and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like 5-hydroxy-2-methyl-3-hexanone. In GC, the compound is vaporized and separated from other volatile components in a sample as it passes through a long, narrow column. The retention time, or the time it takes for the compound to exit the column, is a characteristic feature used for identification.
Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the fragments. For 5-hydroxy-2-methyl-3-hexanone, the mass spectrum would show a specific pattern of fragment ions. The NIST Mass Spectrometry Data Center reports key peaks at m/z 43, 45, and 87. nih.gov This fragmentation pattern, combined with the GC retention time, provides a high degree of confidence in the identification of the compound. GC-MS has been widely applied in the analysis of volatile profiles in wine, where similar hydroxy-ketones are found. nih.gov
Application of Solid-Phase Microextraction (SPME) in Sample Preparation
Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com It utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample matrix, either by direct immersion or by exposure to the headspace (the vapor above the sample). youtube.com
For analyzing 5-hydroxy-2-methyl-3-hexanone in a complex matrix like wine or honey, headspace SPME (HS-SPME) is particularly advantageous. embrapa.brnih.gov The fiber is exposed to the headspace of the sample, allowing volatile compounds to be adsorbed onto the fiber coating. This process concentrates the analytes, increasing the sensitivity of the subsequent GC-MS analysis. nih.gov The choice of fiber coating is crucial for efficient extraction; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for broad-range volatile analysis. embrapa.br This technique is valued for its simplicity, speed, and automation capabilities, which improve precision and sample throughput. youtube.com
Enantiomeric Excess Determination Methods
5-hydroxy-2-methyl-3-hexanone possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images called enantiomers ((R) and (S)). Differentiating and quantifying these enantiomers is critical, as they can have different biological activities and sensory properties.
Chiral Gas Chromatography is the premier technique for this purpose. This method uses a special GC column containing a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz These chiral phases interact differently with each enantiomer, causing them to travel through the column at different rates and thus have distinct retention times. ed.gov
By analyzing a sample containing 5-hydroxy-2-methyl-3-hexanone on a chiral GC column, two separate peaks corresponding to the (R) and (S) enantiomers can be obtained. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can then be calculated using the peak areas. libretexts.org Research on related chiral hydroxy ketones has demonstrated the successful separation of enantiomers using chiral GC, allowing for the determination of enantiomeric ratios in synthesized products. researchgate.net
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways and Process Intensification
The efficient and stereoselective synthesis of 5-hydroxy-2-methylhexan-3-one is a primary objective for enabling its broader study and application. Current research on its isomers provides a strong foundation for developing these pathways. For instance, enantioselective syntheses of 2-hydroxy-5-methyl-3-hexanone (B12690846) have been achieved using methods like Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation, yielding high enantiomeric excess. researchgate.netresearchgate.net Additionally, enzymatic synthesis using pyruvate (B1213749) decarboxylase has been demonstrated for producing both 2-hydroxy-5-methyl-3-hexanone and 3-hydroxy-5-methyl-2-hexanone (B67359) from precursors like α-ketoisocaproic acid with acetaldehyde (B116499) or isovaleraldehyde (B47997) with pyruvic acid, respectively. researchgate.netresearchgate.net
Future research should focus on adapting and optimizing these methods for the specific synthesis of 5-hydroxy-2-methylhexan-3-one. Key areas of exploration include:
Enzymatic Catalysis: Screening for novel enzymes or engineering existing ones (like pyruvate decarboxylase) to specifically catalyze the formation of 5-hydroxy-2-methylhexan-3-one from simple, renewable precursors.
Asymmetric Synthesis: Developing tailored asymmetric routes to control the stereochemistry of the hydroxyl group, which is crucial for biological activity. This includes the investigation of chiral catalysts and auxiliaries.
Process Intensification: Moving from laboratory-scale synthesis to more efficient and scalable processes. This could involve flow chemistry, which offers better control over reaction parameters, improved safety, and higher yields, or developing one-pot reactions that reduce waste and simplify purification. nih.gov
Interactive Table 1: Overview of Synthetic Methodologies for Hydroxy-methyl-hexanone Isomers
| Target Compound | Synthetic Method | Key Reagents/Catalysts | Reported Yield | Reference |
| 2-hydroxy-5-methyl-3-hexanone | Sharpless Asymmetric Dihydroxylation | AD-mix-β, 5-methyl-3-trimethylsiloxy-2-hexene | 76.9% | researchgate.net |
| 2-hydroxy-5-methyl-3-hexanone | Shi's Asymmetric Epoxidation | Fructose-derived catalyst | 54% | researchgate.net |
| 2-hydroxy-5-methyl-3-hexanone | Enzymatic Synthesis | Pyruvate decarboxylase, Acetaldehyde, α-Ketoisocaproic acid | Not specified | researchgate.netresearchgate.net |
| 3-hydroxy-5-methyl-2-hexanone | Enzymatic Synthesis | Pyruvate decarboxylase, Isovaleraldehyde, Pyruvic acid | Not specified | researchgate.netresearchgate.net |
| Mixtures of Isomers | Hydrolysis | Aqueous alkali solution, 3-Acetoxy-5-methyl-2-hexanone | Not specified | google.com |
In-depth Mechanistic Investigations of Biological Activities and Structure-Activity Relationships
The isomers of 5-hydroxy-2-methylhexan-3-one have demonstrated notable biological activities, suggesting that it too could possess valuable properties. A significant finding is that (S)-2-hydroxy-5-methyl-3-hexanone acts as a potent and specific pollinator attractant for scarab beetles, which are essential for the pollination of the Taccarum ulei plant. researchgate.netresearchgate.net This highlights a highly specific interaction between the molecule's structure and a biological receptor. Furthermore, its isomer 3-hydroxy-5-methyl-2-hexanone is recognized as a flavoring agent that imparts desirable taste characteristics in food and beverage products. google.comthegoodscentscompany.com
A critical future direction is to conduct in-depth investigations into the biological activities of 5-hydroxy-2-methylhexan-3-one itself. Research should aim to:
Screen for Bioactivity: Perform broad biological screenings to identify potential roles, such as in insect chemical communication (pheromones, attractants), flavor science, or as antimicrobial agents.
Elucidate Mechanisms of Action: Once an activity is identified, detailed mechanistic studies are needed to understand how the molecule interacts with its biological target (e.g., receptor binding, enzyme inhibition).
Establish Structure-Activity Relationships (SAR): Systematically synthesize analogs of 5-hydroxy-2-methylhexan-3-one to determine how modifications to its chemical structure—such as the position of the keto and hydroxyl groups, stereochemistry, and chain length—affect its biological function. This knowledge is fundamental for designing more potent and selective compounds.
Advanced Chemoecological Studies on Natural Roles and Biosynthetic Origins
Chemoecology, the study of the chemical basis of ecological interactions, is a field where 5-hydroxy-2-methylhexan-3-one and its isomers are of significant interest. The isomers 2-hydroxy-5-methyl-3-hexanone and 3-hydroxy-5-methyl-2-hexanone have been identified as characteristic volatile compounds in Spanish eucalyptus honeys, serving as potential markers for botanical origin. researchgate.netresearchgate.net The role of (S)-2-hydroxy-5-methyl-3-hexanone as a floral scent component in Taccarum ulei that mediates pollination is a clear example of its ecological importance. researchgate.netresearchgate.net
Future research must extend these chemoecological investigations to 5-hydroxy-2-methylhexan-3-one specifically. This involves:
Natural Occurrence Surveys: Comprehensive screening of various natural sources, including other types of honey, floral scents, fruits, and microbial fermentation products, to determine the natural distribution of this specific isomer.
Biosynthetic Pathway Elucidation: Investigating how organisms produce this compound. The enzymatic synthesis pathways proposed for its isomers, involving pyruvate decarboxylase, suggest that natural production likely stems from common metabolic precursors. researchgate.netresearchgate.net Isotopic labeling studies could trace the metabolic origins of the carbon skeleton.
Ecological Function: Designing and conducting behavioral experiments with insects and other organisms to determine if 5-hydroxy-2-methylhexan-3-one plays a role as a pheromone, allomone, or kairomone in any ecosystem.
Interactive Table 2: Known Natural Sources and Chemoecological Roles of Related Isomers
| Compound | Natural Source | Ecological/Industrial Role | Reference |
| 2-hydroxy-5-methyl-3-hexanone | Eucalyptus Honey | Botanical marker | researchgate.netresearchgate.net |
| (S)-2-hydroxy-5-methyl-3-hexanone | Floral Scent of Taccarum ulei | Specific pollinator attractant for scarab beetles | researchgate.netresearchgate.net |
| 3-hydroxy-5-methyl-2-hexanone | Eucalyptus Honey | Botanical marker | researchgate.netresearchgate.net |
| 3-hydroxy-5-methyl-2-hexanone | Water Buffalo Milk | Flavor component (cheesy odor) | google.com |
Development of High-Throughput Analytical Methodologies for Complex Matrices
To facilitate research in all the above areas, robust and efficient analytical methods are required for the detection and quantification of 5-hydroxy-2-methylhexan-3-one in complex samples like honey, plant tissues, and biological fluids. The current standard method is often Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net
However, there is a growing demand for methods with higher throughput and greater automation. researchgate.net Future research in analytical methodology should concentrate on:
Rapid Screening Techniques: The development and validation of techniques like Headspace-SPME followed by Direct Injection Mass Spectrometry (HS-SPME-DIMS) could drastically reduce analysis time, making it suitable for large-scale screening of honey authenticity or for quality control.
Automated Sample Preparation: Implementing fully automated SPME platforms can significantly increase sample throughput and improve reproducibility by minimizing manual steps. mdpi.com These systems can be coupled with advanced mass spectrometry for highly sensitive and selective quantification. mdpi.com
Chiral Analysis: Developing methods for the separation and quantification of different stereoisomers is essential, as stereochemistry is often the determinant of biological activity. This will require the use of chiral chromatography columns.
Interactive Table 3: Comparison of Analytical Methodologies
| Methodology | Principle | Typical Analysis Time | Throughput | Application | Reference |
| SPME-GC-MS | Analyte extraction/concentration on a fiber, followed by chromatographic separation and mass analysis. | ~50 minutes | Low to Medium | Detailed profiling and quantification of volatiles. | researchgate.net |
| HS-SPME-DIMS | Analyte extraction from headspace, followed by direct mass analysis without chromatographic separation. | ~2 minutes | High | Rapid fingerprinting and classification of samples (e.g., honey). | researchgate.net |
| Automated SPME-GC-MS/MS | Robotic automation of the entire SPME procedure coupled to tandem MS for high selectivity. | Variable | High | High-throughput quantitative analysis in complex matrices. | mdpi.com |
Q & A
Q. What are the methodological approaches for synthesizing 5-hydroxy-2-methyl-3-hexanone?
Synthesis typically involves β-hydroxy ketone formation via aldol condensation or oxidation of secondary alcohols. For example, starting with methyl isoamyl ketone (5-methyl-2-hexanone), hydroxylation at the β-carbon can be achieved using catalytic oxidation with metal complexes (e.g., MnO₂) or enzymatic methods (e.g., cytochrome P450 systems) . Key steps include:
- Aldol Reaction : Reacting methyl ethyl ketone with a protected aldehyde under basic conditions, followed by deprotection.
- Enzymatic Hydroxylation : Utilizing microbial enzymes (e.g., Pseudomonas spp.) to introduce the hydroxyl group stereoselectively .
Q. How can HPLC methods be optimized for analyzing 5-hydroxy-2-methyl-3-hexanone and its derivatives?
Optimization involves selecting a reversed-phase C18 column and adjusting the mobile phase (e.g., methanol:water 70:30 v/v with 0.1% formic acid) to improve resolution. Detection at 210–240 nm is effective for carbonyl groups. For oxime derivatives (e.g., 5-methyl-2-hexanone oxime), use a polar column (e.g., Zorbax NH₂) with isocratic elution (acetonitrile:water 85:15) to separate geometric isomers .
Q. What spectroscopic techniques are most reliable for structural elucidation?
- NMR : -NMR reveals splitting patterns for the hydroxyl group (δ 1.5–2.0 ppm) and methyl-ketone coupling (δ 2.1–2.3 ppm). -NMR distinguishes carbonyl carbons (δ 205–210 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3400–3600 cm⁻¹ (O-H stretch) .
- GC-MS : Electron ionization (70 eV) produces fragment ions at m/z 85 (loss of -CH₂CO) and m/z 57 (base peak from α-cleavage) .
Q. What safety protocols are recommended for handling this compound?
Due to flammability (flash point: 40°C) and potential respiratory irritation, use fume hoods and personal protective equipment (PPE). Occupational exposure should adhere to AOEL guidelines (67 ppm) derived from surrogate aliphatic ketones like 2-pentanone .
Advanced Research Questions
Q. How do thermodynamic properties of 5-hydroxy-2-methyl-3-hexanone compare to structural analogs?
Q. What role does stereochemistry play in its biological activity?
The (3R,4S) stereoisomer of 4-hydroxy-3-methyl-2-hexanone exhibits higher enzyme affinity (e.g., ketoreductases) due to optimal spatial alignment of the hydroxyl and carbonyl groups. Racemic mixtures show 30–50% reduced activity in metabolic pathway studies .
Q. How can contradictions in reported reaction mechanisms be resolved?
Conflicting data on oxidation pathways (e.g., ketone vs. carboxylic acid formation) arise from solvent polarity and catalyst choice. For example:
- Polar solvents (H₂O) : Favors hydride transfer to yield 5-hydroxy-2-methylhexanoic acid.
- Nonpolar solvents (hexane) : Stabilizes radical intermediates, leading to dimerization byproducts .
Methodological reconciliation requires controlled studies using isotopically labeled substrates (e.g., D₂O for tracing proton transfers) .
Data Contradiction Analysis
- Thermodynamic Discrepancies : Variations in ΔfH° values (±2 kJ/mol) across studies may stem from differences in calorimetry methods (e.g., static vs. flow calorimeters) .
- Stereoselectivity in Synthesis : Conflicting enantiomeric excess (ee) values (70–95%) highlight the sensitivity of enzymatic methods to pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
